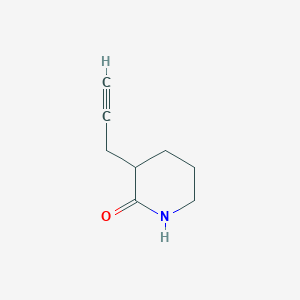

2-Piperidinone, 3-(2-propyn-1-YL)-

Description

Significance of Piperidinone Cores in Organic Synthesis

The piperidinone motif, a six-membered nitrogen-containing heterocycle, is a privileged structure found in a vast array of natural products and pharmacologically active compounds. nih.govnih.gov Piperidine-containing compounds are integral to more than twenty classes of pharmaceuticals. nih.gov The 2-piperidinone core, specifically, serves as a crucial precursor for the synthesis of substituted piperidines, a common scaffold in drug design. nih.govnih.gov The development of stereoselective methods for the synthesis of 2-piperidinone derivatives is an active area of research, highlighting their importance in constructing complex, three-dimensional molecules. nih.gov

The chemical properties of the parent compound, 2-piperidinone, provide a baseline for understanding its derivatives.

| Property | Value |

|---|---|

| Molecular Formula | C5H9NO |

| Molecular Weight | 99.13 g/mol |

| Boiling Point | Not Available |

| Melting Point | Not Available |

| Flash Point | > 110.00 °C |

The Propargyl Moiety in Contemporary Synthetic Chemistry

The propargyl group, characterized by a C≡C triple bond adjacent to a methylene (B1212753) group, is a highly versatile functional group in modern synthetic chemistry. nih.govmdpi.com Its utility stems from the reactivity of the alkyne, which can participate in a wide range of transformations including cycloadditions, coupling reactions, and nucleophilic additions. nih.govresearchgate.net The propargylamine (B41283) motif, which is structurally related to the propargyl group, is found in several neuroprotective drugs and serves as a precursor for various heterocyclic compounds. researchgate.netrsc.org The synthesis of propargyl derivatives is a well-established field, with numerous methods available for their preparation. nih.govorganic-chemistry.org

The reactivity of the propargyl group allows it to act as a versatile synthetic intermediate.

| Reaction Type | Description |

|---|---|

| Propargylation | Acts as a nucleophile towards carbonyls to form homopropargylic alcohols. nih.gov |

| A3 Coupling | A multicomponent reaction to synthesize propargylamines. researchgate.net |

| Cycloaddition Reactions | The alkyne can participate in various cycloadditions to form heterocyclic systems. nih.gov |

| C-H Activation | The terminal alkyne C-H bond can be activated for further functionalization. rsc.org |

Rationale for Advanced Research on 2-Piperidinone, 3-(2-propyn-1-YL)- as a Polyfunctional Building Block

The combination of the piperidinone core and the propargyl moiety in a single molecule, 2-Piperidinone, 3-(2-propyn-1-YL)-, presents a compelling case for its exploration as a polyfunctional building block. nih.govmdpi.com This structure offers at least three points of reactivity: the nitrogen atom of the lactam, the α-carbon to the carbonyl group, and the terminal alkyne of the propargyl group. This multifunctionality allows for sequential or orthogonal chemical modifications, enabling the rapid generation of molecular diversity from a single starting material. mdpi.comresearchgate.netnih.gov The presence of both a nucleophilic nitrogen and an electrophilic carbonyl group within the piperidinone ring, coupled with the versatile reactivity of the propargyl group, makes this compound a powerful tool for the synthesis of novel heterocyclic scaffolds and complex molecular architectures with potential applications in medicinal chemistry and materials science. nih.govmdpi.comrsc.org

Structure

3D Structure

Propriétés

IUPAC Name |

3-prop-2-ynylpiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-4-7-5-3-6-9-8(7)10/h1,7H,3-6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILWOSILWLQHHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCCNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470350 | |

| Record name | 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907561-36-8 | |

| Record name | 2-PIPERIDINONE, 3-(2-PROPYN-1-YL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Advanced Transformations of 2 Piperidinone, 3 2 Propyn 1 Yl

Reactions at the Alkyne Moiety

The terminal alkyne group of 2-Piperidinone, 3-(2-propyn-1-yl)- is a hub of reactivity, amenable to a variety of addition and coupling reactions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) stands out as a highly efficient and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles from 2-Piperidinone, 3-(2-propyn-1-yl)-. researchgate.netmdpi.commdpi.comorganic-chemistry.org This "click chemistry" reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.org The process involves the reaction of the terminal alkyne with an organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from copper(II) salts with a reducing agent like sodium ascorbate. organic-chemistry.orgnih.gov

The versatility of the CuAAC reaction allows for the introduction of diverse substituents onto the resulting triazole ring, depending on the nature of the azide used. This has been exploited in the synthesis of various biologically relevant scaffolds. mdpi.com The reaction generally proceeds with high regioselectivity to afford the 1,4-disubstituted triazole isomer. organic-chemistry.org The use of specific ligands can further enhance the efficiency and scope of the CuAAC reaction. nih.gov

Table 1: Examples of CuAAC Reactions with 2-Piperidinone, 3-(2-propyn-1-yl)- Analogues

| Alkyne Reactant Analogue | Azide Reactant | Catalyst System | Product | Reference |

| Propargyl amine | Benzyl azide | Cu Nanocatalyst | 1-Benzyl-4-(aminomethyl)-1H-1,2,3-triazole | researchgate.net |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

| 1-Iodoalkynes | Organic azides | CuI/amine ligand | 5-Iodo-1,4,5-trisubstituted-1,2,3-triazoles | researchgate.net |

| Terminal Alkynes | 6-Substituted tetrazolo[1,5-a]pyridines | Copper(I) acetate (B1210297) | 1-(Pyridin-2-yl)-1,2,3-triazoles | nih.govsigmaaldrich.comrsc.org |

This table presents data for analogous CuAAC reactions to illustrate the general principles, as specific examples for 2-Piperidinone, 3-(2-propyn-1-yl)- were not available in the search results.

Hydration and Oxidative Cleavage Pathways

The alkyne functionality can undergo hydration to form a ketone. Gold-catalyzed reactions of terminal propargyl alcohols with oxidizing agents like nitrones can lead to the formation of fused indole (B1671886) structures. researchgate.net This transformation proceeds through a proposed mechanism involving a nih.govnih.gov-sigmatropic rearrangement of an initial alkenyl gold intermediate. researchgate.net

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira)

The Sonogashira coupling is a powerful palladium- and copper-catalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction allows for the direct attachment of aromatic or vinylic substituents to the propargyl group of 2-Piperidinone, 3-(2-propyn-1-yl)-, significantly increasing molecular complexity. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Decarboxylative coupling reactions of alkynyl carboxylic acids, which can be considered as synthetic equivalents of terminal alkynes, also provide a route to aryl alkynes. rsc.org

Radical Reactions and Propargyl Functionalization

The propargyl group is susceptible to radical addition reactions. For instance, the reaction of the phenylethynyl radical with allene (B1206475) or methylacetylene proceeds via a barrierless addition of the radical to the unsaturated system, followed by hydrogen atom elimination to yield substituted enynes. uhmreactiondynamics.org These radical pathways offer an alternative to metal-catalyzed methods for functionalizing the alkyne terminus. Theoretical studies on the reaction between allyl and propargyl radicals suggest the formation of cyclic species, although their formation can be suppressed at elevated pressures. researchgate.net

Reactivity of the 2-Piperidinone Lactam Ring

The 2-piperidinone ring itself offers several sites for functionalization, allowing for the synthesis of a wide range of derivatives.

Functionalization at Other Positions of the Piperidinone Ring (e.g., N-substitution, C-4, C-5, C-6)

The nitrogen atom of the lactam can be readily substituted. For example, N-acylation can be achieved using acetyl chloride in the presence of a base. mdpi.com Furthermore, the piperidine (B6355638) ring can be functionalized at various carbon positions. Rhodium-catalyzed C-H insertion reactions have been employed for the site-selective functionalization of piperidines at the C2, C3, and C4 positions, with the regioselectivity being controlled by the choice of catalyst and the nitrogen protecting group. researchgate.netnih.gov For instance, C-H functionalization of N-Boc-piperidine with a rhodium catalyst can lead to 2-substituted analogues. nih.gov The synthesis of 3-substituted piperidines can be achieved indirectly through the cyclopropanation of a tetrahydropyridine (B1245486) followed by reductive ring-opening. nih.gov The development of polyfunctionalized pyridines has also been explored, demonstrating the potential for substitution at multiple sites on a related heterocyclic core. researchgate.net

Lactam Ring Opening and Ring-Closing Metathesis Strategies

The strategic manipulation of the lactam ring within 3-(2-propyn-1-YL)-2-piperidinone opens avenues for the synthesis of more complex nitrogen-containing architectures. Methodologies such as ring-opening and subsequent ring-closing metathesis (RCM) are powerful tools for scaffold diversification.

While direct ring-opening metathesis polymerization (ROMP) of lactams is a known process, a more common strategy for creating diversity from cyclic lactams involves a ring-opening event followed by functionalization and a subsequent ring-closing metathesis (RCM) step. For a molecule like 3-(2-propyn-1-YL)-2-piperidinone, this would typically involve N-alkenylation or the introduction of an olefin-containing side chain at another position, followed by RCM to form novel bicyclic or macrocyclic lactams.

The success of RCM is highly dependent on the nature of the diene precursor and the catalyst used. For instance, the formation of larger rings often requires specific catalyst systems and reaction conditions to favor the desired cyclization over competing side reactions. The general principle of RCM involves the intramolecular reaction of two double bonds within a molecule to form a new cyclic structure and a small volatile olefin, such as ethylene.

Furthermore, the presence of the alkyne in 3-(2-propyn-1-YL)-2-piperidinone introduces the possibility of employing orthogonal ring-closing alkyne metathesis (RCAM). This strategy allows for the selective formation of a new ring containing a triple bond, independent of any olefinic functionalities present in the molecule. This chemo- and regioselective approach is instrumental in the synthesis of complex bicyclic peptide scaffolds. acs.org

Table 1: Representative Ring-Closing Metathesis (RCM) Strategies for Lactam Derivatives

| Precursor Type | Catalyst | Product Type | Reference |

| N-alkenyl lactam | Grubbs' Catalysts | Bicyclic Lactam | nih.gov |

| Diene-substituted lactam | Schrock's Catalyst | Macrocyclic Lactam | |

| Olefin and Alkyne containing peptide | Grubbs' and Alkyne Metathesis Catalysts | Bicyclic Peptide (via orthogonal RCM/RCAM) | acs.org |

Reduction of the Lactam Carbonyl to Piperidines

The reduction of the lactam carbonyl group in 3-(2-propyn-1-YL)-2-piperidinone to the corresponding 3-(2-propyn-1-YL)piperidine is a fundamental transformation that provides access to a key class of saturated heterocycles. The choice of reducing agent is crucial to achieve chemoselectivity, preserving the alkyne functionality.

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are known to reduce lactams to cyclic amines, they can also readily reduce terminal alkynes. rsc.org Therefore, milder or more selective methods are often required. One established strategy involves the stereoselective hydrogenation of the endocyclic double bond of a related unsaturated piperidinone, followed by the reduction of the lactam carbonyl. For instance, Krasavin and colleagues have reported the stereoselective hydrogenation of unsaturated substituted piperidinones, which is then followed by reduction of the lactam group to yield cis-configured 2,4-disubstituted 1-alkylpiperidines. researchgate.net

The stereochemical outcome of the reduction can often be controlled by the choice of catalyst and reaction conditions, leading to specific diastereomers of the resulting piperidine. The development of catalytic enantioselective methods for the synthesis of 3-substituted piperidines is an active area of research, with approaches including rhodium-catalyzed asymmetric reductive Heck reactions of tetrahydropyridines. researchgate.net

Table 2: Conditions for the Reduction of Substituted Piperidin-2-ones

| Substrate | Reagents and Conditions | Product | Key Features | Reference |

| Unsaturated substituted piperidinones | 1. H₂, Pd/C; 2. Lactam reducing agent | cis-2,4-disubstituted 1-alkylpiperidines | Stereoselective hydrogenation followed by lactam reduction | researchgate.net |

| N-aryl-piperidin-2-one | Lithium aluminum hydride | 1,2,3,4-tetrahydro-1-arylpyridine | Partial reduction and rearrangement | rsc.org |

| Phenyl pyridine-1(2H)-carboxylate | Rh-catalyst, boronic acid | 3-substituted tetrahydropyridine | Asymmetric reductive Heck reaction | researchgate.net |

Chemoselective Transformations and Orthogonal Functionalization Strategies

The presence of multiple reactive sites in 2-Piperidinone, 3-(2-propyn-1-YL)- (the lactam NH, the carbonyl group, and the terminal alkyne) makes it an ideal substrate for exploring chemoselective and orthogonal functionalization strategies. The ability to selectively modify one functional group while leaving others intact is a cornerstone of modern synthetic chemistry.

The terminal alkyne of the propargyl group is a particularly versatile handle for a variety of transformations. These include, but are not limited to, Sonogashira coupling, click chemistry (azide-alkyne cycloaddition), and various metal-catalyzed additions and cyclizations. The development of chemoselective reactions that target the propargylic C(sp³)–H bonds without affecting the alkyne itself has also been reported, offering another layer of potential functionalization. nih.gov

Orthogonal functionalization implies the sequential or simultaneous modification of different functional groups under distinct, non-interfering reaction conditions. For 3-(2-propyn-1-YL)-2-piperidinone, one could envision a sequence where the lactam nitrogen is first acylated or alkylated, followed by a selective reaction at the alkyne terminus. An example of orthogonal ring-closing strategies involves the use of both olefin and alkyne metathesis in the same synthetic sequence to construct complex bicyclic structures. acs.org This approach highlights the ability to orchestrate the reactivity of different unsaturated moieties within a molecule.

The design of such strategies is critical for the efficient construction of complex molecules with precisely controlled architectures. The ability to selectively engage the lactam or the alkyne functionality allows for the stepwise introduction of molecular complexity and the generation of diverse molecular libraries from a common starting material.

Table 3: Examples of Chemoselective and Orthogonal Transformations

| Transformation | Reactive Site Targeted | Reagents/Catalyst | Product Feature | Reference |

| Intramolecular C–H Amination | Propargylic C(sp³)–H | Co(II)-based metalloradical | Cyclic sulfamide (B24259) with intact alkyne | nih.gov |

| Orthogonal Ring-Closing Metathesis | Olefin and Alkyne | Ruthenium and Molybdenum/Tungsten Catalysts | Bicyclic peptide with olefin and alkyne bridges | acs.org |

| Cascade Propargylic Substitution–Cyclization | Propargylic alcohol and alkyne | AgOTf | Substituted pyrazoles | rsc.org |

Role As a Versatile Chemical Building Block and Scaffold

Construction of Complex Molecular Architectures

The distinct architecture of 3-(2-propyn-1-yl)-2-piperidinone, with its rigid ring structure and the linear propargyl side chain, makes it an ideal starting point for the synthesis of intricate molecular designs.

Supramolecular Assemblies

While direct studies on the supramolecular assemblies of 3-(2-propyn-1-yl)-2-piperidinone are not extensively documented, the inherent features of the molecule strongly suggest its potential in this field. The lactam moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of predictable and stable intermolecular hydrogen-bonded networks, such as dimers or one-dimensional tapes. Furthermore, the alkyne group can participate in non-covalent interactions, including C−H⋯π interactions, which have been observed in the crystal structures of other piperidine (B6355638) derivatives, leading to the formation of dimeric structures. nih.gov These interactions are fundamental to the design of crystal engineering and the self-assembly of more complex supramolecular structures.

Organic Molecular Constructs for Research Purposes

As a bifunctional scaffold, 3-(2-propyn-1-yl)-2-piperidinone is a valuable tool for creating novel molecular constructs for research. The piperidinone core is a prevalent motif in many biologically active compounds and natural products. mdpi.com General synthetic strategies for creating substituted piperidinones are well-established, often involving intramolecular cyclization or multicomponent reactions. mdpi.com This allows chemists to use the 3-(2-propyn-1-yl)-2-piperidinone scaffold as a starting point, leveraging the terminal alkyne for further elaboration. The alkyne can be readily transformed into a variety of other functional groups or used to link the piperidinone core to other molecular fragments, thereby enabling the systematic exploration of structure-activity relationships in drug discovery programs.

Polymeric and Material Science Applications

The terminal alkyne of 3-(2-propyn-1-yl)-2-piperidinone is a key functional group for applications in polymer and materials science. This group is a prime substrate for polymerization reactions. Most notably, it can participate in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows the piperidinone unit to be efficiently and orthogonally clicked onto polymer backbones or surfaces that have been functionalized with azide (B81097) groups.

This capability enables the development of:

Functional Polymers: Polymers decorated with piperidinone units could exhibit unique properties, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.

Smart Materials: The lactam unit can be susceptible to hydrolysis, potentially leading to degradable polymers for biomedical applications.

Surface Modification: The molecule can be used to modify the surfaces of materials, introducing the piperidinone motif to alter surface properties like hydrophilicity or to create specific binding sites. The use of propargyl groups for conjugating molecules to surfaces and other scaffolds via CuAAC is a well-established strategy in materials science. acs.org

Design of Advanced Synthetic Intermediates

3-(2-Propyn-1-yl)-2-piperidinone is a highly valuable advanced synthetic intermediate due to the differential reactivity of its functional groups. The alkyne and lactam can be addressed with a high degree of selectivity, allowing for a stepwise and controlled construction of more complex target molecules.

The terminal alkyne can undergo a wide range of transformations, including:

Click Chemistry: As mentioned, formation of 1,2,3-triazoles via CuAAC. acs.org

Sonogashira Coupling: Palladium-catalyzed cross-coupling with aryl or vinyl halides to introduce new carbon-carbon bonds.

Reduction: Hydrogenation to the corresponding alkene (3-allyl-2-piperidinone) or alkane (3-propyl-2-piperidinone), providing access to related scaffolds.

Mannich-type Reactions: Reaction with an aldehyde and a secondary amine to yield more complex aminoalkynes.

Simultaneously, the lactam portion of the molecule can be manipulated through:

N-Alkylation or N-Arylation: Functionalization of the nitrogen atom.

Alpha-Functionalization: Deprotonation at the alpha-carbon followed by reaction with electrophiles.

Ring-Opening: Hydrolysis or reduction of the amide bond to yield linear amino acids or amino alcohols, which are themselves important synthetic precursors.

This orthogonality makes 3-(2-propyn-1-yl)-2-piperidinone a powerful intermediate for building diverse molecular libraries and synthesizing complex natural products and pharmaceutical agents. The synthesis of chiral piperidinone intermediates is a significant area of research, often employing chiral auxiliaries to direct stereochemistry. researchgate.net

Development of Chemical Probes (e.g., as bioorthogonal handles)

Perhaps one of the most significant applications of 3-(2-propyn-1-yl)-2-piperidinone is in the development of chemical probes for chemical biology. The terminal alkyne serves as a "bioorthogonal handle." Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.gov

The alkyne group is the quintessential functional group for the CuAAC click reaction. This allows researchers to incorporate the piperidinone scaffold into a biological system and then specifically label it for visualization or affinity purification. For example, if a derivative of this compound were found to bind to a specific protein, the alkyne handle could be used to:

Attach a fluorescent dye: A fluorescent azide could be "clicked" onto the alkyne, allowing researchers to visualize the location of the target protein within a cell using microscopy. This approach is widely used for creating fluorescent probes. acs.org

Immobilize a binding partner: A biotin (B1667282) azide could be attached, allowing for the capture and identification of the target protein from a complex cellular lysate.

This strategy transforms a simple synthetic building block into a powerful tool for probing biological systems, aiding in the identification of drug targets and the elucidation of biological pathways. nih.gov

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

One-dimensional ¹H and ¹³C NMR spectra reveal the distinct chemical environments of the hydrogen and carbon atoms in the molecule, respectively. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding each nucleus. For 2-Piperidinone, 3-(2-propyn-1-yl)-, the expected chemical shifts are based on the piperidinone ring and the attached propargyl group. The presence of the lactam functionality, the chiral center at C3, and the terminal alkyne group results in a characteristic spectral pattern.

¹H NMR Spectroscopy: The proton NMR spectrum would display signals for the N-H proton of the lactam, the methine proton at the C3 position, and the protons of the methylene (B1212753) groups in the piperidinone ring and the propargyl side chain. The terminal alkyne proton would appear as a distinct signal, typically a triplet due to coupling with the adjacent methylene group.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbonyl carbon (C2) of the lactam would resonate at a significantly downfield shift. The two sp-hybridized carbons of the alkyne group and the sp³-hybridized carbons of the piperidinone ring and the propargyl side chain would each have characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Piperidinone, 3-(2-propyn-1-yl)- (Note: Predicted values are based on standard chemical shift ranges for similar functional groups and structures. Actual experimental values may vary based on solvent and other conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=O) | - | ~170-175 |

| C3 (CH) | ~2.5-3.0 (m) | ~40-45 |

| C4 (CH₂) | ~1.8-2.0 (m) | ~25-30 |

| C5 (CH₂) | ~1.7-1.9 (m) | ~20-25 |

| C6 (CH₂) | ~3.2-3.4 (m) | ~40-45 |

| C1' (CH₂ of propargyl) | ~2.4-2.6 (m) | ~20-25 |

| C2' (C≡C) | - | ~80-85 |

| C3' (≡CH) | ~2.0-2.2 (t) | ~70-75 |

| N1-H | ~6.0-8.0 (br s) | - |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecule's covalent framework. sdsu.eduepfl.ch

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity between adjacent protons, for example, linking the C3-H to the protons on C4 and the propargyl C1'.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly to the carbon atoms they are attached to (one-bond ¹H-¹³C correlations). epfl.ch It is invaluable for assigning carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal assigned to C6-H₂ would show a cross-peak to the ¹³C signal of C6.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). nist.gov

The IR spectrum of 2-Piperidinone, 3-(2-propyn-1-yl)- would exhibit characteristic absorption bands confirming the presence of its key functional groups.

Table 2: Characteristic IR and Raman Absorption Frequencies for 2-Piperidinone, 3-(2-propyn-1-yl)-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Lactam) | Stretching | ~3200-3400 | Medium-Strong |

| ≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp |

| C-H (sp³) | Stretching | ~2850-3000 | Medium-Strong |

| C≡C (Alkyne) | Stretching | ~2100-2140 | Weak-Medium |

| C=O (Lactam) | Stretching | ~1650-1680 | Strong |

| N-H | Bending | ~1550 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. rsc.org This precision allows for the determination of the exact elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. For 2-Piperidinone, 3-(2-propyn-1-yl)- (C₈H₁₁NO), HRMS would be used to confirm its molecular formula by matching the experimentally measured mass to the calculated theoretical mass.

Calculated Monoisotopic Mass of C₈H₁₁NO: 137.0841 g/mol

An experimental HRMS result that closely matches this calculated value would provide strong evidence for the compound's elemental composition. rsc.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) is a soft ionization technique particularly suited for the analysis of large, non-volatile, and thermally fragile molecules such as polymers, peptides, and complex natural products. mdpi.comnih.gov While direct analysis of a small molecule like 2-Piperidinone, 3-(2-propyn-1-yl)- is possible, the true power of MALDI-TOF lies in the characterization of its more complex derivatives.

Should this compound be used as a building block, for instance, by incorporating it into a polymer chain or attaching it to a large biomolecule, MALDI-TOF-MS would be the ideal technique for analyzing the resulting macromolecule. The sample is co-crystallized with a matrix, which absorbs laser energy, leading to the gentle ionization and vaporization of the large analyte molecule. The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio, allowing for the determination of the molecular weight of the large derivative with high accuracy. nih.gov This method is instrumental in confirming the successful synthesis and determining the molecular weight distribution of such complex derivatives. mdpi.com

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. For a molecule such as 3-(2-propyn-1-yl)-2-piperidinone, which possesses a stereocenter at the C3 position of the piperidinone ring, X-ray crystallography can unequivocally establish the (R) or (S) configuration.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data allows for the precise placement of each atom in the crystal lattice. To determine the absolute configuration, the anomalous dispersion effect of the X-rays by the atoms in the crystal is utilized. This is particularly effective if the crystal contains heavier atoms, but modern techniques can often resolve the absolute stereochemistry of light-atom organic molecules.

While no specific crystal structure for 3-(2-propyn-1-yl)-2-piperidinone has been reported in the literature to date, the general methodology would involve the following steps:

Crystallization: Growing a high-quality single crystal of the compound, which can be a challenging step.

Data Collection: Mounting the crystal on a goniometer in an X-ray diffractometer and collecting the diffraction data.

Structure Solution and Refinement: Solving the phase problem to generate an initial electron density map and refining the atomic positions and thermal parameters to best fit the experimental data.

Absolute Stereochemistry Determination: Using statistical parameters, such as the Flack parameter, to confidently assign the absolute configuration of the chiral center.

In the absence of experimental data for this specific compound, a hypothetical table of crystallographic data is presented below to illustrate the type of information that would be obtained from such an analysis.

Hypothetical Crystallographic Data for 3-(2-propyn-1-yl)-2-piperidinone

| Parameter | Value |

|---|---|

| Empirical formula | C₈H₁₁NO |

| Formula weight | 137.18 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 845.3 |

| Z | 4 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are indispensable tools for the assessment of the purity of 3-(2-propyn-1-yl)-2-piperidinone and for the separation of its enantiomers or any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and commonly employed methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For 3-(2-propyn-1-yl)-2-piperidinone, both normal-phase and reversed-phase HPLC could be utilized for purity assessment. A typical reversed-phase method would employ a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

A critical application of HPLC for this compound is chiral separation to resolve and quantify the (R) and (S) enantiomers. nih.gov This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ceon.rschiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of a wide range of chiral compounds. nih.gov The choice of mobile phase, typically a mixture of alkanes and an alcohol, is crucial for achieving optimal separation. ceon.rs

Below is a hypothetical table illustrating the separation of the enantiomers of 3-(2-propyn-1-yl)-2-piperidinone on a chiral column.

Hypothetical Chiral HPLC Separation Data

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 12.5 min |

| Retention Time (R)-enantiomer | 14.8 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds. While lactams can sometimes be challenging to analyze by GC due to their polarity and potential for thermal degradation, derivatization can be employed to improve their volatility and chromatographic behavior. youtube.com However, for a relatively small molecule like 3-(2-propyn-1-yl)-2-piperidinone, direct analysis may be feasible.

In a GC-MS analysis, the compound would be separated from any volatile impurities on a capillary column. Upon elution from the column, it would enter the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and fragment ions are then detected, providing a unique mass spectrum that can be used for identification.

The fragmentation pattern in the mass spectrum is highly informative. For 3-(2-propyn-1-yl)-2-piperidinone, fragmentation would likely involve cleavage of the propargyl group, as well as fragmentation of the piperidinone ring. utexas.edunih.gov The propargyl cation (m/z 39) is a characteristic fragment for compounds containing this moiety. utexas.edu The fragmentation of the piperidinone ring can proceed through various pathways, including the loss of CO and subsequent cleavages. nih.gov

A hypothetical table of the major ions expected in the mass spectrum of 3-(2-propyn-1-yl)-2-piperidinone is provided below.

Hypothetical GC-MS Fragmentation Data

| m/z (relative intensity, %) | Proposed Fragment Ion |

|---|---|

| 137 (M⁺) | Molecular ion |

| 108 | [M - C₂H₃]⁺ |

| 98 | [M - C₃H₃]⁺ |

| 84 | [Piperidinone ring fragment]⁺ |

| 69 | [C₄H₅O]⁺ |

| 41 | [C₃H₅]⁺ |

Theoretical and Computational Studies of 2 Piperidinone, 3 2 Propyn 1 Yl Analogues

Electronic Structure and Frontier Molecular Orbital Analysis (HOMO-LUMO)

The electronic structure of a molecule dictates its fundamental reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary interest. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For piperidone analogues, computational studies, often employing Density Functional Theory (DFT), are used to calculate these electronic properties. In studies on piperine, a natural product also containing a piperidine (B6355638) ring, ab initio calculations have been used to generate maps of electrostatic potential (MEP). mdpi.com These maps visualize the electron density distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions of the molecule. For 2-Piperidinone, 3-(2-propyn-1-YL)-, the acetylenic group is an electron-rich region, making it susceptible to electrophilic attack, while the carbonyl group of the lactam is an electron-withdrawing region.

The HOMO is expected to be localized primarily on the electron-rich alkyne and the nitrogen atom of the lactam, while the LUMO is likely centered on the carbonyl carbon, indicating the most probable sites for nucleophilic and electrophilic reactions, respectively.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) of a molecule is critical to its function, especially its ability to bind to a biological target. The 2-piperidinone ring is not planar and typically adopts a 'half-chair' or 'sofa' conformation. The substituent at the 3-position can exist in either an axial or equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance.

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the dynamic behavior of molecules over time. For analogues like 2-piperazineone peptidomimetics and piperidine-derived inhibitors, MD simulations have been used to understand their binding modes within protein active sites. nih.govresearchgate.net These simulations can reveal the stability of different conformations, the flexibility of the molecule, and the key intermolecular interactions (like hydrogen bonds) that stabilize a particular pose. An MD simulation for 2-Piperidinone, 3-(2-propyn-1-YL)- would illuminate the rotational freedom of the propargyl group and the conformational flexibility of the piperidinone ring, providing a dynamic picture of its structure.

Mechanistic Studies of Reaction Pathways and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. The propargyl group of 2-Piperidinone, 3-(2-propyn-1-YL)- is a versatile functional group capable of undergoing various transformations.

One of the most significant reactions for alkynes is the [3+2] cycloaddition. Computational studies on the cycloaddition of alkynes with molecules like sydnones or nitrile N-oxides have been performed to understand the regioselectivity and the molecular mechanism of pyrazole (B372694) and isoxazoline (B3343090) formation. mdpi.combeilstein-journals.org These studies analyze the reaction pathways, showing whether the mechanism is a concerted (one-step) or stepwise process and explaining why one regioisomeric product is formed preferentially over another. mdpi.com Similarly, the mechanism of photocatalyzed oxyalkynylation reactions involving related ene-carbamates has been investigated, revealing radical cation intermediates that dictate the reaction's outcome. researchgate.net Such computational approaches could be applied to predict the reactivity of the propargyl group in 2-Piperidinone, 3-(2-propyn-1-YL)- in similar cycloaddition or functionalization reactions.

Molecular Docking and Ligand-Target Interaction Analysis (Focus on Computational Methodology)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a ligand might interact with its biological target.

The methodology involves several key steps:

Preparation of Receptor and Ligand: The 3D structures of the protein target and the ligand are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the rotatable bonds in the ligand.

Defining the Binding Site: A specific region on the protein, known as the binding pocket or active site, is defined for the docking calculation.

Docking Algorithm: A search algorithm, such as a Lamarckian genetic algorithm, is used to explore many possible conformations and orientations of the ligand within the binding site.

Scoring Function: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Lower binding energy scores typically indicate more favorable binding.

Analysis of Results: The top-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-cation interactions, that stabilize the ligand-protein complex. mdpi.com

This methodology has been successfully applied to numerous piperidine and piperazine (B1678402) analogues to predict their binding modes with targets like the dopamine (B1211576) D2 receptor, urease, and cyclooxygenase-2 (COX-2). tandfonline.comnih.gov

| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Piperine | -6.08 | Leu25, Val45, Cys71, Ile125 |

| Analogue 3a | -6.04 | Leu25, Val45, Pro123, Ile125 |

| Analogue 4a | -7.18 | Leu25, Val45, Cys71, Pro123 |

| Analogue 3c | -6.25 | Leu25, Val45, Cys71, Ile125 |

| Analogue 4c | -7.22 | Leu25, Val45, Cys71, Pro123 |

Prediction of Molecular Properties for Synthetic Design Optimization

To optimize a compound for potential therapeutic use, it is essential to consider its physicochemical and pharmacokinetic properties, often grouped under the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational models, including machine learning approaches, are increasingly used to predict these properties early in the drug discovery process. nurixtx.com

For related heterocyclic compounds like 2-piperazineones, computational tools have been used to predict drug-like properties and metabolic stability. nih.gov These predictions can then be correlated with experimental data to build more accurate models. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies are another computational method used to correlate variations in the chemical structure of a series of compounds with their biological activity. A group-based QSAR (GQSAR) model was successfully developed for piperidine derivatives to discover novel inhibitors of the p53-HDM2 interaction, a key target in cancer therapy. researchgate.net

These predictive models allow chemists to computationally screen new designs and prioritize the synthesis of compounds with the most promising profiles, saving significant time and resources. By analyzing properties like solubility, permeability, and potential metabolic weak spots, the design of new analogues can be intelligently guided. nurixtx.com

| Compound | Property | Predicted Value |

|---|---|---|

| PF74 | LogP | 4.40 |

| Topological Polar Surface Area (TPSA) | 110.4 Ų | |

| Aqueous Solubility (LogS) | -5.15 | |

| Human Liver Microsome Stability | 0.0 mL/min/mg | |

| F-Id-3o | LogP | 4.59 |

| Topological Polar Surface Area (TPSA) | 110.4 Ų | |

| Aqueous Solubility (LogS) | -5.46 | |

| Human Liver Microsome Stability | 3.8 mL/min/mg |

Q & A

Q. What are the common synthetic routes for preparing 3-(2-propyn-1-YL)-2-piperidinone derivatives?

The synthesis typically involves multi-step organic reactions, including allyl esterification, selective reduction, and reductive amination. For example, in the synthesis of constrained lactam dipeptides, D-glutamic acid undergoes allyl esterification and double nitrogen protection, followed by DEBAL reduction to generate an aldehyde intermediate. Reductive amination with amino acid derivatives (e.g., L-valine-OtBu) and subsequent cyclization yields the final product . Key challenges include optimizing solvent systems and avoiding side reactions during cyclization.

Q. How can researchers characterize the physicochemical properties of this compound?

- Spectroscopic methods : Use NMR and NMR to confirm structural integrity (e.g., δ 4.26 ppm for methine protons, δ 173.43 ppm for carbonyl carbons) .

- Mass spectrometry : FAB-MS (e.g., m/z 437 [M+H]) provides molecular weight validation .

- Thermodynamic data : Refer to NIST-reported properties (e.g., ΔvapH = 54.40–55.40 kJ/mol at 363–403 K) for vaporization enthalpy .

Q. What biological activities are associated with 3-(2-propyn-1-YL)-2-piperidinone derivatives?

Derivatives exhibit antimicrobial, antifungal, and enzyme-inhibitory properties. For instance, 2-piperidinone analogs isolated from Bistorta macrophylla and Ocimum tenuiflorum show activity against Candida albicans via molecular docking with fungal proteins (e.g., PDB ID: 1EA1) . Design bioactivity assays using disk diffusion or microbroth dilution methods to quantify efficacy.

Advanced Research Questions

Q. How do polymorphic forms of 2-piperidinone derivatives affect their stability and bioactivity?

Polymorphs can alter solubility and bioavailability. Use X-ray crystallography or DSC (differential scanning calorimetry) to identify crystalline forms. For example, polymorphs of related isoindole-piperidine-dione derivatives exhibit distinct melting points and dissolution profiles . Stability studies under accelerated aging conditions (40°C/75% RH) are recommended.

Methodological Notes

- Contradiction mitigation : Cross-validate data using orthogonal techniques (e.g., NMR + HPLC for purity).

- Ethical compliance : Adhere to institutional guidelines for handling bioactive compounds and waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.